Technical Documentation Center

1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol
  • CAS: 1257078-82-2

Core Science & Biosynthesis

Foundational

Safety Data Sheet (SDS) for 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol

Executive Technical Summary 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol (CAS: 1257078-82-2) is a bifunctional heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and GPCR ligands.[1] Its str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol (CAS: 1257078-82-2) is a bifunctional heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and GPCR ligands.[1] Its structure combines a secondary alcohol (polar, H-bond donor), a tertiary pyrrolidine nitrogen (basic center), and a primary aromatic amine (aniline moiety, nucleophilic, oxidation-sensitive).

This guide transcends standard regulatory compliance, offering a "Senior Scientist" perspective on the behavioral chemistry of this compound. Users must treat it not just as an irritant, but as a reactive intermediate prone to oxidative degradation and potential sensitization.

Chemical Identity & Physicochemical Profile

PropertySpecification
CAS Number 1257078-82-2
IUPAC Name 1-[(3-aminophenyl)methyl]pyrrolidin-3-ol
Synonyms 1-(3-Aminobenzyl)pyrrolidin-3-ol; (3-Aminobenzyl)-3-hydroxypyrrolidine
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Physical State Viscous oil or low-melting solid (Polymorph dependent)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (pH dependent)
pKa (Predicted) ~9.5 (Pyrrolidine N), ~4.0 (Aniline N)
LogP ~0.6 (Estimated)

Hazard Toxicology & GHS Classification Logic

As a research compound, specific toxicological data is often extrapolated. Below is the Structure-Activity Relationship (SAR) Hazard Analysis derived from its functional groups.

The "Pharmacophore of Risk"
  • Aniline Moiety (Primary Aromatic Amine):

    • Risk:[2] Methemoglobinemia (potential), Skin Sensitization, Auto-oxidation.

    • Handling Implication: Requires exclusion of light and air.

  • Pyrrolidine Ring (Tertiary Amine):

    • Risk:[2] Tissue corrosion/irritation due to basicity (pH > 11 in aqueous solution).

    • Handling Implication: Incompatible with strong acids and acyl chlorides.

  • Benzyl Linker:

    • Risk:[2] Benzylic oxidation if stored improperly.

GHS Classification (Derived)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[3][2]
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[3][2]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[3][2][4]
Sensitization (Skin) Cat 1BH317: May cause an allergic skin reaction (Precautionary assignment based on aniline substructure).

Operational Safety Protocols

Visualizing the Hazard Landscape

The following diagram maps the structural features of the molecule to specific safety interventions.

HazardMap Compound 1-[(3-Aminophenyl)methyl] pyrrolidin-3-ol Aniline Aniline Moiety (-NH2) Compound->Aniline Pyrrolidine Pyrrolidine Ring (Tertiary Amine) Compound->Pyrrolidine Alcohol Hydroxyl Group (-OH) Compound->Alcohol Risk_Ox Risk: Oxidation/Darkening Action: Store under Argon Aniline->Risk_Ox Risk_Tox Risk: Sensitization/Toxicity Action: Double Gloving Aniline->Risk_Tox Risk_Base Risk: Caustic/Irritant Action: Avoid Acid Contact Pyrrolidine->Risk_Base Risk_Hygro Risk: Hygroscopicity Action: Desiccator Storage Alcohol->Risk_Hygro

Figure 1: Structure-Hazard Mapping. Identifying risks based on functional group analysis.

Storage & Stability Workflow

The "Golden Rule" of Anilines: This compound will turn from pale yellow to dark brown/black if left in air. This does not always indicate total decomposition but signals the formation of oxidation impurities (e.g., azobenzenes) that can interfere with sensitive catalysis.

  • Atmosphere: Store strictly under Argon or Nitrogen .

  • Temperature: 2°C to 8°C (Refrigerator).

  • Container: Amber glass vial with a Teflon-lined cap. Parafilm is insufficient; use electrical tape or shrink bands for long-term storage.

Handling & Weighing Protocol
  • PPE: Nitrile gloves (double layer recommended due to aniline permeability), lab coat, safety glasses.

  • Ventilation: All weighing must occur inside a Chemical Fume Hood .

  • Technique:

    • If the compound is a viscous oil: Do not heat to reduce viscosity (accelerates oxidation). Use a wide-bore pipette or warm slightly in a hand (gloved) only if necessary.

    • If solid: Avoid creating dust.[2]

Emergency Response & First Aid

Self-Validating Response System:

  • Skin Contact:Do not just rinse. Wash with soap and water, then wipe with a PEG-400 based cleanser if available (anilines are lipophilic). Monitor for "blue lip" symptoms (cyanosis) which indicate methemoglobinemia.

  • Eye Contact: Flush for 15 minutes. The basicity of the pyrrolidine nitrogen makes eye damage a time-critical event.

  • Spill: Absorb with vermiculite. Do not use bleach (hypochlorite) to clean aniline spills; it can form chloroamines (toxic gases). Use dilute acetic acid to neutralize, then soap/water.

Analytical Integrity (QC Methods)

As a Senior Scientist, verifying the identity of your starting material is the first step of any successful campaign.

  • 1H NMR (DMSO-d6):

    • Look for the benzyl singlet around δ 3.5 - 3.8 ppm.

    • The aniline protons (-NH2) typically appear as a broad singlet around δ 4.8 - 5.2 ppm (exchangeable).

    • The pyrrolidine ring protons will show complex multiplets between δ 1.5 - 2.8 ppm.

  • LC-MS:

    • Expect [M+H]+ = 193.13 .

    • Note: In acidic mobile phases (Formic acid/TFA), the aniline and pyrrolidine will both protonate, potentially leading to [M+2H]2+ species or broad peaks.

Experimental Workflow: Safe Synthesis Setup

Workflow Start Remove from Cold Storage (4°C) Equilibrate Equilibrate to RT (Sealed under Ar) Start->Equilibrate Prevent Condensation Open Open in Fume Hood (Argon Blanket) Equilibrate->Open Weigh Weigh/Dispense (Avoid Metal Spatulas) Open->Weigh Solubilize Dissolve Immediately (DCM/MeOH/DMF) Weigh->Solubilize Minimizes Air Exposure Reseal Purge Headspace (Ar) & Reseal Weigh->Reseal Protect Stock

Figure 2: Inert Handling Workflow. Critical path to maintain reagent integrity.

References

  • PubChem. (2025).[3][5][6] Compound Summary for CID 62942418: 1-[(3-aminophenyl)methyl]pyrrolidin-3-ol. National Library of Medicine. [Link]

  • Accela ChemBio. (2024). Product Catalog: 1-[(3-aminophenyl)methyl]pyrrolidin-3-ol (CAS 1257078-82-2). [Link][1]

  • ECHA (European Chemicals Agency). (2024). Registration Dossier: 3-Aminobenzylamine derivatives (General Safety Profile). [Link]

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.

Sources

Exploratory

An In-Depth Technical Guide to 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol: Physicochemical Properties, Synthesis, and Analysis

Introduction 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure uniquely combines a 3-aminobenzyl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure uniquely combines a 3-aminobenzyl moiety with a pyrrolidin-3-ol ring system. This architecture presents multiple points for chemical modification, making it a valuable building block for the synthesis of diverse compound libraries. The primary aniline group, the secondary amine within the pyrrolidine ring, and the secondary alcohol each offer distinct reactive handles for constructing more complex molecular entities. This guide provides a comprehensive technical overview of its core properties, a robust synthetic protocol, and standard methodologies for its analytical characterization.

Core Physicochemical Properties and Structure

The fundamental properties of a compound are critical for its application in synthesis and drug design. Key identifiers and calculated properties for 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol are summarized below.

Key Data Summary
PropertyValueSource
Molecular Formula C₁₁H₁₆N₂OPubChemLite[1]
Molecular Weight 192.26 g/mol Calculated
Monoisotopic Mass 192.12627 DaPubChemLite[1]
InChIKey QIAXXHVLJQQATR-UHFFFAOYSA-NPubChemLite[1]
Predicted XlogP 0.6PubChemLite[1]
CAS Number Not assigned/found in public databases
Chemical Structure

The structural representation of 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol is crucial for understanding its chemical reactivity and steric profile.

Figure 1: Chemical structure of 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol.

Synthesis and Purification Workflow

The synthesis of N-benzyl cyclo-tertiary amines is a common transformation in organic chemistry.[2] A highly efficient and reliable method for preparing the title compound is through direct reductive amination. This approach is favored for its operational simplicity and the use of mild reagents, which are compatible with the various functional groups present in the starting materials.

Scientific Rationale: The Choice of Reductive Amination

The "Borrowing Hydrogen" methodology and direct reductive amination are powerful, atom-efficient strategies for forming C-N bonds.[3] We propose a direct reductive amination pathway for its practicality on a laboratory scale. This method involves the in situ formation of an iminium ion from the condensation of an aldehyde (3-aminobenzaldehyde) and a secondary amine (pyrrolidin-3-ol), followed immediately by reduction with a selective hydride agent.

Causality of Reagent Selection:

  • Sodium triacetoxyborohydride (STAB): This reducing agent is specifically chosen over harsher reagents like sodium borohydride or lithium aluminum hydride. STAB is mild enough to not reduce the aldehyde starting material prematurely and is particularly effective at reducing the iminium ion intermediate as it forms. Its steric bulk and moderated reactivity prevent unwanted side reactions, such as the reduction of other functional groups.

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as Solvent: These non-protic solvents are ideal as they do not interfere with the hydride reagent and effectively solubilize the starting materials. Acetic acid is often added in catalytic amounts to facilitate the formation of the iminium ion.

Step-by-Step Experimental Protocol: Synthesis
  • Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add pyrrolidin-3-ol (1.0 eq.).

  • Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM, approx. 10 mL per mmol of amine).

  • Aldehyde Addition: Add 3-aminobenzaldehyde (1.05 eq.) to the stirred solution.

  • Initiation: Add a catalytic amount of glacial acetic acid (0.1 eq.) to the mixture. Stir for 20-30 minutes at room temperature to facilitate imine/iminium ion formation.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq.). The reaction is typically exothermic; a water bath may be used for temperature control if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting starting material.

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volumes).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Purification and Workflow Diagram

The crude product is typically purified by flash column chromatography on silica gel. The polarity of the eluent system must be optimized to separate the desired product from unreacted starting materials and by-products.

Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of methanol (0% to 10%) in dichloromethane is a common starting point. The presence of the amine groups may cause streaking on the silica gel; this can often be mitigated by pre-treating the silica with triethylamine or by adding a small amount (0.5-1%) of triethylamine or ammonium hydroxide to the eluent system.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 1-[(3-aminophenyl)methyl]pyrrolidin-3-ol.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis reagents 3-Aminobenzaldehyde + Pyrrolidin-3-ol + STAB in DCM reaction Stir at RT (12-18h) reagents->reaction quench Quench with Sat. NaHCO₃ reaction->quench extract Extract with DCM quench->extract dry Dry (Na₂SO₄) & Concentrate extract->dry column Silica Gel Chromatography dry->column analysis Characterization (LC-MS, NMR) column->analysis final_product final_product analysis->final_product Pure Product

Figure 2: General workflow for the synthesis and purification of the title compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is standard practice.[4]

Identity and Purity Assessment: HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the primary technique for verifying the molecular weight and assessing the purity of the final compound.

Self-Validating Protocol: RP-HPLC-MS

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or acetonitrile.[4]

  • Instrumentation: Use a standard HPLC system with a C18 reverse-phase column, coupled to an electrospray ionization mass spectrometer (ESI-MS).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would be 5% to 95% B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (for the aromatic ring) and MS scan.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). This is chosen because the two amine groups are readily protonated.

    • Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 193.13.[1]

  • Data Analysis: The HPLC chromatogram will provide the purity level based on the relative area of the main peak. The corresponding mass spectrum for this peak must show the expected [M+H]⁺ ion to confirm the identity of the product.

Structural Confirmation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for unambiguous structural elucidation.[4] Both ¹H and ¹³C NMR are required.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 10-15 mg of the pure compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Expected ¹H NMR Signals:

    • Aromatic Region (~6.5-7.2 ppm): Multiple signals corresponding to the four protons on the 3-substituted phenyl ring.

    • Benzylic Protons (~3.6 ppm): A singlet integrating to 2H for the -CH₂- group connecting the phenyl and pyrrolidine rings.

    • Pyrrolidine Ring Protons (~1.8-3.0 ppm): A series of complex multiplets for the 7 protons on the pyrrolidine ring.

    • Hydroxyl Proton: A broad singlet, whose chemical shift is dependent on concentration and solvent.

    • Amine Protons: A broad singlet for the -NH₂ group.

  • Expected ¹³C NMR Signals: Signals corresponding to the 11 unique carbon atoms in the molecule, including distinct peaks for the aromatic carbons, the benzylic carbon, and the four carbons of the pyrrolidine ring.

Conclusion

1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol is a versatile chemical building block with significant potential in synthetic and medicinal chemistry. The protocols detailed in this guide for its synthesis via reductive amination and subsequent purification by column chromatography represent a reliable and scalable method for its preparation. The analytical techniques described, particularly HPLC-MS and NMR spectroscopy, provide a robust framework for ensuring the identity and purity of the final compound, which is a critical requirement for its use in research and development.

References

  • PubChemLite. 1-[(3-aminophenyl)methyl]pyrrolidin-3-ol. Available at: [Link]

  • ACS Publications. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Available at: [Link]

  • MDPI. (2023). Rational Engineering of Mesorhizobium Imine Reductase for Improved Synthesis of N-Benzyl Cyclo-tertiary Amines. Available at: [Link]

  • ChemRxiv. (2021). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. Available at: [Link]

  • ChemBK. 1-Methylpyrrolidin-3-Ol. Available at: [Link]

  • SciSpace. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. Available at: [Link]

  • Taylor & Francis Online. (2022). Synthesis of N-Methylspiropyrrolidine Hybrids for Their Structural Characterization, Biological and Molecular Docking Studies. Available at: [Link]

  • Pharmaffiliates. CAS No : 122536-94-1 | Product Name : (S)-Pyrrolidin-3-ol Hydrochloride. Available at: [Link]

  • PubChem. 1-Methyl-3-pyrrolidinol, (-)- | C5H11NO | CID 6951332. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). 3-(Aminomethyl)pyrrolidin-3-ol Properties. Available at: [Link]

  • Arkivoc. (2008). Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes with secondary heterocyclic amines. Available at: [Link]

  • Google Patents. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone.
  • ResearchGate. Study on the synthesis of N-benzyl-3-pyrrolidinone. Available at: [Link]

Sources

Foundational

pKa values and ionization of 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol

An In-Depth Technical Guide to the Ionization Behavior and pKa Determination of 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol Executive Summary The acid dissociation constant, or pKa, is a fundamental physicochemical paramete...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Ionization Behavior and pKa Determination of 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol

Executive Summary

The acid dissociation constant, or pKa, is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. For drug candidates, pKa profoundly influences pharmacokinetic and pharmacodynamic properties, including solubility, membrane permeability, absorption, distribution, and target binding.[1][2][3] This guide provides a comprehensive technical analysis of 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol, a molecule with multiple ionizable centers relevant to medicinal chemistry. We will dissect its structure to identify key functional groups, present theoretically predicted pKa values, and provide detailed, field-proven experimental protocols for their empirical determination using potentiometric and spectrophotometric titration. This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the ionization behavior of complex, multi-protic small molecules.

The Critical Role of pKa in Pharmaceutical Sciences

The extent to which a drug is ionized in different physiological environments is a primary determinant of its therapeutic efficacy. Most drugs are weak acids or bases, meaning they exist in an equilibrium between an ionized (charged) and a non-ionized (neutral) form in solution.[4] The pKa value defines the pH at which a drug is 50% ionized and 50% non-ionized.[5] This equilibrium is described by the Henderson-Hasselbalch equation and is critical for several aspects of drug action:

  • Absorption and Permeability: The non-ionized form of a drug is typically more lipophilic and can more readily diffuse across biological membranes, such as the gastrointestinal tract and the blood-brain barrier.[1][4][5] In contrast, the ionized form is more hydrophilic and generally exhibits higher aqueous solubility but lower membrane permeability.[1][5]

  • Distribution: The ionization state affects how a drug distributes into different tissues and compartments, which have varying pH levels (e.g., stomach pH ~1-3, plasma pH ~7.4, urine pH ~4.5-8).[5]

  • Target Engagement: Ionic interactions, such as salt bridges, are often crucial for a drug's binding to its biological target. Understanding the likely protonation state at the site of action is therefore essential for rational drug design.[2]

This guide focuses on 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol, providing a framework for its complete physicochemical characterization.

Structural Analysis and Identification of Ionizable Centers

The first step in assessing the ionization behavior of a molecule is to identify all functional groups capable of accepting or donating a proton. The structure of 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol contains three such centers.

Chemical Structure:

  • Molecular Formula: C₁₁H₁₆N₂O[6]

  • IUPAC Name: 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol

Ionizable Functional Groups:

  • Aromatic Primary Amine: The -NH₂ group attached to the phenyl ring is a basic center. However, its basicity is significantly attenuated compared to aliphatic amines because the nitrogen's lone pair of electrons is delocalized into the aromatic π-system.[7] This resonance stabilization makes the lone pair less available to accept a proton. The conjugate acid of aniline, for example, has a pKa of approximately 4.6.[8]

  • Aliphatic Tertiary Amine: The nitrogen atom within the pyrrolidine ring is a tertiary aliphatic amine. This group is a much stronger base than the aromatic amine. The lone pair is localized on the nitrogen and readily available for protonation. Most simple alkylamines have conjugate acid pKa values in the range of 9.5 to 11.0.[7][9]

  • Secondary Alcohol: The hydroxyl (-OH) group on the pyrrolidin-3-ol moiety is an extremely weak acid. The predicted pKa for the parent pyrrolidin-3-ol is approximately 14.9.[10] This group will remain in its neutral, protonated form across the entire physiologically relevant pH range and is not considered a significant contributor to the ionization profile in drug development.

Therefore, 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol is a dibasic compound, with two distinct pKa values expected in the aqueous pH range of 1-12.

Theoretical pKa Prediction and Species Distribution

Before embarking on experimental determination, in silico prediction provides rapid and valuable estimates of pKa values, guiding experimental design.[11] Numerous computational tools, employing algorithms based on empirical data, quantum mechanics, or machine learning, are available for this purpose.[12][13][14][15][16]

Based on the analysis of functional groups, we can predict the approximate pKa values for the two basic nitrogens in 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol.

Ionizable Center Functional Group Type Predicted pKa (Conjugate Acid) Rationale
Pyrrolidine NitrogenAliphatic Tertiary Amine~9.5 - 10.5Typical range for protonated tertiary alkylamines. Stronger base.[7][9]
Aniline NitrogenAromatic Primary Amine~4.0 - 5.0Lone pair delocalization into the aromatic ring significantly reduces basicity. Weaker base.[7][8]
Table 1: Predicted pKa values for the basic centers of 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol.

At different pH values, the molecule will exist as a mixture of different protonated species (microspecies). The dominant species changes as the pH crosses the pKa values.

G cluster_pH pH Scale cluster_species Dominant Molecular Species pH_low pH < 4 pH_mid pH 5 - 9 dication Dicationic (Both N Protonated) Net Charge: +2 pH_high pH > 10.5 monocation Monocationic (Aliphatic N Protonated) Net Charge: +1 neutral Neutral (Both N Unprotonated) Net Charge: 0 dication->monocation + OH⁻ (Deprotonation of Ar-NH₃⁺) pKa₁ ≈ 4.5 monocation->neutral + OH⁻ (Deprotonation of Pyrrolidine-H⁺) pKa₂ ≈ 10.0

Figure 1: Ionization states of 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol. This diagram illustrates the predominant protonation state of the molecule as pH increases, transitioning from a dicationic form at low pH to a neutral form at high pH.

Experimental Determination of pKa Values

While computational predictions are useful, experimental determination is the gold standard for accurate pKa values. Potentiometric and UV-Vis spectrophotometric titrations are two of the most robust and widely used methods.[17][18]

Potentiometric Titration

Principle of Causality: This method relies on the direct measurement of pH changes in a solution of the analyte upon the incremental addition of a strong acid or base (titrant).[18][19] A plot of pH versus the volume of titrant added produces a titration curve. The midpoint of the buffer region, or the inflection point of the curve, corresponds to the pH where the concentrations of the protonated and deprotonated species are equal, and thus pH = pKa.[20] For a dibasic compound like the target molecule, two distinct inflection points are expected.

Experimental Workflow Diagram

Figure 2: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).[20] This step is critical for ensuring the accuracy of all subsequent pH measurements.

  • Reagent Preparation:

    • Prepare a standardized solution of ~0.1 M NaOH, ensuring it is carbonate-free by boiling deionized water or purging with nitrogen before adding the NaOH pellets. Carbonate impurities can obscure the titration endpoints.[18]

    • Prepare a standardized solution of ~0.1 M HCl.

    • Prepare a background electrolyte solution of 0.15 M KCl to maintain constant ionic strength throughout the titration.[20] This minimizes changes in activity coefficients.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample compound in the 0.15 M KCl solution to a final concentration of approximately 1-10 mM. The concentration must be high enough for accurate detection but low enough to ensure complete solubility of all species.[20]

    • Transfer a known volume (e.g., 20 mL) to a thermostatted titration vessel.

    • Purge the solution with nitrogen and maintain a nitrogen blanket during the experiment to prevent the absorption of atmospheric CO₂.[20]

  • Titration Procedure:

    • Immerse the calibrated pH electrode and a magnetic stir bar into the sample solution.

    • Acidify the solution by adding 0.1 M HCl to a pH of ~2. This ensures that both amine groups are fully protonated at the start of the titration.

    • Begin the titration by adding small, precise aliquots of the standardized 0.1 M NaOH solution. Record the pH reading after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches ~12 to ensure both equivalence points have been passed.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis).

    • The pKa values are determined from the pH at the half-equivalence points. Alternatively, calculate the first or second derivative of the titration curve; the peaks will correspond to the equivalence points, from which the pKa values can be accurately calculated.

UV-Vis Spectrophotometric Titration

Principle of Causality: This method is applicable when the protonated and deprotonated forms of a molecule have different ultraviolet or visible light absorption spectra.[21] The presence of the phenyl ring in 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol provides a suitable chromophore. By measuring the absorbance of a sample solution across a series of buffers with precisely known pH values, the ratio of the ionized to non-ionized species can be determined. A plot of absorbance versus pH yields a sigmoidal curve, and the inflection point of this curve corresponds to the pKa.[17][22]

Data Analysis Workflow Diagram

G A 1. Spectral Scan (Record full UV spectra in highly acidic and basic solutions to find λmax for each species) B 2. Buffer Series Preparation (Prepare a series of buffers with known pH values spanning the expected pKa) A->B C 3. Sample Measurement (Add a fixed amount of compound to each buffer and record absorbance at λmax) B->C D 4. Data Plotting (Plot Absorbance vs. pH for each λmax) C->D E 5. Curve Fitting (Fit the data to a sigmoidal dose-response equation) D->E F 6. pKa Determination (The inflection point of the fitted curve equals the pKa) E->F

Sources

Exploratory

SMILES string and InChIKey for 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol

Chemical Identity, Synthetic Methodology, and Structural Informatics Abstract This technical guide provides a comprehensive analysis of 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol , a bifunctional heterocyclic building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthetic Methodology, and Structural Informatics

Abstract

This technical guide provides a comprehensive analysis of 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol , a bifunctional heterocyclic building block used in fragment-based drug discovery (FBDD). Beyond the core request for SMILES and InChIKey identifiers, this document details the physicochemical profile, a robust synthetic pathway prioritizing reaction fidelity, and the structural logic required for integrating this moiety into larger pharmacophores.

Part 1: Chemical Identity & Informatics[1][2]

The accurate digital representation of chemical structures is critical for database interoperability and high-throughput screening (HTS). The following identifiers correspond to the racemic mixture of the compound, as the position 3 on the pyrrolidine ring constitutes a chiral center.

Core Identifiers
Identifier TypeString / Value
IUPAC Name 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol
Common Name 1-(3-Aminobenzyl)pyrrolidin-3-ol
Canonical SMILES C1CN(CC1O)CC2=CC(=CC=C2)N
Isomeric SMILES C1CN(C[C@@H]1O)CC2=CC(=CC=C2)N (Example for S-isomer)
InChI String InChI=1S/C11H16N2O/c12-10-3-1-2-9(6-10)7-13-5-4-11(14)8-13/h1-3,6,11,14H,4-5,7-8,12H2
InChIKey QIAXXHVLJQQATR-UHFFFAOYSA-N
Molecular Formula

Molecular Weight 192.26 g/mol

Critical Informatics Note: The InChIKey provided (QIAXXHVLJQQATR-UHFFFAOYSA-N) is for the structure with undefined stereochemistry . If you are working with a specific enantiomer (e.g., (3S)-pyrrolidin-3-ol derived), the second layer of the InChIKey (after the first hyphen) will change. Always verify the stereochemical flag in your local registry.

Physicochemical Profile (Lipinski & Veber)

This molecule exhibits "Lead-Like" properties, making it an ideal fragment for elaboration.

PropertyValueImplication for Drug Design
cLogP ~0.6Highly soluble; low lipophilicity risk.
TPSA 49.3 ŲExcellent membrane permeability (<140 Ų).
H-Bond Donors 2(Amine -NH₂, Alcohol -OH)
H-Bond Acceptors 3(Amine N, Pyrrolidine N, Alcohol O)
Rotatable Bonds 3Low entropic penalty upon binding.

Part 2: Structural Analysis & Connectivity

To understand the utility of this molecule, we must visualize its connectivity. It serves as a "linker-scaffold" hybrid. The pyrrolidine ring provides a rigid vector, while the aniline moiety offers a handle for amide coupling or sulfonylation.

ChemicalStructure cluster_0 Aromatic Head cluster_1 Linker cluster_2 Polar Tail Aniline Aniline (3-NH2) reactive handle Benzene Phenyl Ring (Lipophilic) Aniline->Benzene Methylene Methylene Bridge (-CH2-) Benzene->Methylene Pyrrolidine Pyrrolidine N (Basic Center) Methylene->Pyrrolidine Hydroxyl 3-Hydroxyl (-OH) H-Bond Donor/Acceptor Pyrrolidine->Hydroxyl Rigid Cycle

Figure 1: Pharmacophore decomposition showing the reactive aniline handle, the flexible linker, and the polar pyrrolidine scaffold.

Part 3: Expert Synthetic Methodology

While a direct reductive amination between 3-aminobenzaldehyde and 3-pyrrolidinol is theoretically possible, it is experimentally risky due to the instability of aminobenzaldehydes (tendency to self-polymerize) and potential chemoselectivity issues.

The Recommended Protocol: A two-step "Reductive Amination


 Hydrogenation" sequence starting from 3-nitrobenzaldehyde . This route ensures high purity and yield.
Reaction Scheme

Synthesis NitroAld 3-Nitrobenzaldehyde (Stable Precursor) Step1 STEP 1: Reductive Amination Reagent: NaBH(OAc)3 Solvent: DCM/AcOH Temp: 0°C to RT NitroAld->Step1 Pyrrol 3-Pyrrolidinol (HCl Salt or Freebase) Pyrrol->Step1 Intermed Intermediate: 1-(3-Nitrobenzyl)pyrrolidin-3-ol Step1->Intermed Step2 STEP 2: Nitro Reduction Reagent: H2 (1 atm), 10% Pd/C Solvent: MeOH Intermed->Step2 Product FINAL PRODUCT: 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol Step2->Product

Figure 2: Step-wise synthesis minimizing side reactions by masking the aniline as a nitro group during alkylation.

Detailed Protocol
Step 1: Reductive Amination[1][2][3]
  • Preparation: Dissolve 3-nitrobenzaldehyde (1.0 equiv) and 3-pyrrolidinol (1.0 equiv) in Dichloromethane (DCM).

  • Activation: If using the hydrochloride salt of pyrrolidinol, add Triethylamine (TEA, 1.1 equiv) to freebase in situ. Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 30 minutes.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise. STAB is preferred over NaCNBH₃ due to lower toxicity and better selectivity for aldehydes over ketones/nitro groups.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM. The intermediate, 1-(3-nitrobenzyl)pyrrolidin-3-ol, is usually pure enough for the next step.

Step 2: Hydrogenation (Nitro Reduction)
  • Setup: Dissolve the nitro-intermediate in Methanol (MeOH).

  • Catalyst: Add 10% Palladium on Carbon (Pd/C) (10 wt% loading).

  • Reaction: Stir under a hydrogen atmosphere (balloon pressure is sufficient) for 2-4 hours.

  • Purification: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

  • Validation: Verify the disappearance of the Nitro signal (~1530 cm⁻¹ IR) and appearance of Amine protons in ¹H NMR.

Part 4: Applications in Drug Discovery

This molecule is a classic "Fragment" in FBDD (Fragment-Based Drug Discovery).

  • Kinase Inhibition: The 3-aminophenyl group mimics the ATP-binding hinge region interaction often seen in kinase inhibitors. The pyrrolidine tail extends into the solvent-exposed region to modulate solubility.

  • GPCR Ligands: The basic nitrogen in the pyrrolidine ring can form salt bridges with Aspartate residues in GPCR transmembrane helices (e.g., Dopamine or Serotonin receptors).

  • PROTAC Linkers: The diamine nature allows this molecule to act as a rigid linker connecting an E3 ligase ligand to a protein of interest (POI) ligand.

References

  • PubChem Compound Summary. (2023). 1-[(3-aminophenyl)methyl]pyrrolidin-3-ol (CID 62942418).[4] National Center for Biotechnology Information. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational text for the STAB protocol). [Link]

Sources

Foundational

Literature review of 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol in drug discovery

This guide serves as a comprehensive technical analysis of 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol (CAS: 1257078-82-2), a specialized bifunctional building block used in modern medicinal chemistry.[1] Document Control:...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical analysis of 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol (CAS: 1257078-82-2), a specialized bifunctional building block used in modern medicinal chemistry.[1]

Document Control:

  • Subject: Structural Analysis, Synthesis, and Medicinal Application of CAS 1257078-82-2[1]

  • Role: Senior Application Scientist

Executive Summary

1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol represents a "privileged scaffold" intersection in drug discovery, combining the solubility-enhancing properties of a 3-hydroxypyrrolidine core with the versatile reactivity of a 3-aminobenzyl linker.[1]

In the context of Fragment-Based Drug Discovery (FBDD) and Lead Optimization, this molecule functions primarily as a solubilizing linker .[1] The pyrrolidine nitrogen (pKa ~9.[1]0) provides a cationic center for solubility at physiological pH, while the hydroxyl group reduces lipophilicity (LogP).[1] The primary aniline moiety serves as a "handle" for covalent attachment to kinase hinge binders, GPCR pharmacophores, or E3 ligase ligands (PROTACs).

Key Technical Specifications:

  • CAS Number: 1257078-82-2[1][2]

  • Molecular Formula: C₁₁H₁₆N₂O[1][3]

  • Molecular Weight: 192.26 g/mol [1][3]

  • Key Features: Chiral center (C3 of pyrrolidine), Basic tertiary amine, Primary aniline, H-bond donor/acceptor.[1]

Structural Anatomy & Pharmacophore Logic

To understand the utility of this molecule, we must dissect its structural components and their causal roles in ligand binding.[1]

Component Analysis
Structural MotifChemical FunctionMedicinal Utility (Causality)
Pyrrolidin-3-ol Core Rigid, saturated heterocycle with a polar -OH group.[1][4]Solubility & Metabolic Stability: The 3-OH group lowers LogP compared to unsubstituted pyrrolidine.[1] The ring rigidity reduces the entropic penalty of binding compared to flexible alkyl chains.[1]
Tertiary Amine (N1) Protonation site (pKa ~9.0).[1]Physicochemical Properties: Exists as a cation at physiological pH, significantly improving aqueous solubility—a critical parameter for oral bioavailability (Lipinski's Rule of 5).
3-Aminobenzyl Group Aromatic spacer with a reactive -NH₂ handle.[1]Vectorization: The meta-substitution pattern directs the pyrrolidine tail into the "solvent front" or specific sub-pockets (e.g., ribose pocket in kinases), away from the steric clash of the hinge region.[1]
Mechanistic Diagram: Ligand Design Logic

The following diagram illustrates how this building block integrates into a larger drug molecule (e.g., a Kinase Inhibitor).

LigandDesign cluster_0 Drug Candidate Assembly Scaffold Target Core (e.g., Pyrimidine/Quinazoline) Linker Amide/Urea Linkage Scaffold->Linker Electrophile Scaffold->Linker BuildingBlock 1-[(3-Aminophenyl)methyl] pyrrolidin-3-ol Linker->BuildingBlock Nucleophile (-NH2) Linker->BuildingBlock Solubility Solubility Tail (Solvent Exposed) BuildingBlock->Solubility Provides 3-OH & N+

Caption: Logical flow of incorporating CAS 1257078-82-2 into a drug candidate to modulate physicochemical properties.

Synthesis & Manufacturing Protocol

As a self-validating system, the synthesis of this molecule must prioritize regioselectivity (N-alkylation vs. O-alkylation) and chemoselectivity (reduction of nitro vs. aldehyde).[1]

Retrosynthetic Analysis

The most robust route avoids the use of alkyl halides (which risk poly-alkylation) and instead utilizes Reductive Amination .[1]

  • Precursors: 3-Nitrobenzaldehyde + 3-Pyrrolidinol.[1]

  • Intermediate: 1-(3-nitrobenzyl)pyrrolidin-3-ol.[1]

  • Final Step: Reduction of the nitro group to the aniline.[1]

Detailed Experimental Protocol
Step 1: Reductive Amination (Formation of the Scaffold) [1]
  • Reagents: 3-Nitrobenzaldehyde (1.0 eq), 3-Pyrrolidinol (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCM (Solvent), Acetic Acid (cat.).[1]

  • Procedure:

    • Dissolve 3-nitrobenzaldehyde and 3-pyrrolidinol in dry DCM under N₂ atmosphere.

    • Add catalytic acetic acid (promotes iminium ion formation).[1] Stir for 30 min.

    • Cool to 0°C and add STAB portion-wise. Rationale: STAB is a mild reducing agent that reduces the iminium ion selectively over the aldehyde, preventing direct reduction of the starting material.[1]

    • Stir at RT for 12h. Quench with sat. NaHCO₃.

    • Extract with DCM, dry over Na₂SO₄, and concentrate.

    • Checkpoint: LCMS should show M+1 mass of ~223 (Nitro intermediate).[1]

Step 2: Nitro Reduction (Unmasking the Handle)
  • Reagents: H₂ (1 atm), 10% Pd/C (10 wt%), Methanol.

  • Procedure:

    • Dissolve the nitro intermediate in Methanol.[1]

    • Add Pd/C catalyst carefully (under inert gas to prevent ignition).[1]

    • Purge with H₂ (balloon).[1] Stir vigorously for 4-6h. Rationale: Pd/C is efficient for aromatic nitro reduction; methanol ensures solubility of the polar product.[3]

    • Filter through Celite to remove Pd/C.[1]

    • Concentrate to yield 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol.[1][2]

    • Validation: 1H NMR must show the disappearance of nitro-aromatic protons and the appearance of the broad -NH₂ peak (~3.5-5.0 ppm).[1]

Synthesis Workflow Diagram

Synthesis Start1 3-Nitrobenzaldehyde Step1 Reductive Amination (NaBH(OAc)3, DCM, AcOH) Start1->Step1 Start2 3-Pyrrolidinol Start2->Step1 Inter Intermediate: 1-(3-nitrobenzyl)pyrrolidin-3-ol Step1->Inter C-N Bond Formation Step2 Hydrogenation (H2, Pd/C, MeOH) Inter->Step2 Final Product: 1-[(3-Aminophenyl)methyl] pyrrolidin-3-ol Step2->Final -NO2 to -NH2

Caption: Two-step synthetic pathway prioritizing chemoselectivity and yield.

Medicinal Chemistry Applications

Kinase Inhibition (Hinge vs. Solvent Front)

In kinase drug discovery, the ATP-binding pocket is hydrophobic, but the "solvent front" (where the ribose of ATP sits) opens to the aqueous environment.[1]

  • Application: Chemists attach this building block to a hinge-binding core (e.g., purine).[1]

  • Mechanism: The aniline forms an amide bond with the core.[1] The benzyl group acts as a spacer, positioning the pyrrolidin-3-ol into the solvent front.[1]

  • Outcome: The basic nitrogen interacts with acidic residues (e.g., Asp) or water networks, while the hydroxyl group can form specific H-bonds, improving selectivity over other kinases.[1]

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "elaborated fragment."[1]

  • Low Molecular Weight (<200): Allows room for "growing" the molecule.[1]

  • Vectors: The -NH₂ and -OH groups provide orthogonal growth vectors.[1]

  • Analogs: It serves as a template.[1] If the 3-OH is too polar, it can be methylated (methoxy) or fluorinated (F) to tune properties without changing the scaffold shape.[1]

Comparative Data: Solubility & LogP

The table below highlights why this specific scaffold is chosen over simpler analogs.

ScaffoldLogP (Calc)Solubility (pH 7.[1]4)Structural Alert
1-Benzylpyrrolidine ~2.5 (High)LowNone
1-Benzylpyrrolidin-3-ol ~1.2 (Optimal)ModerateNone
1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol ~0.8 (Ideal) High Aniline (Warhead)

Note: Lower LogP generally correlates with better oral bioavailability and lower metabolic clearance.[1][3]

Quality Control & Self-Validation

To ensure the integrity of biological data generated using this building block, the following QC parameters must be met:

  • Chirality Check: If using chiral 3-pyrrolidinol (R or S), chiral HPLC is mandatory to verify enantiomeric excess (ee > 98%).[1] Racemic mixtures can complicate SAR (Structure-Activity Relationship) data.[1]

  • Purity: >95% by HPLC. Impurities containing the nitro-intermediate can be cytotoxic, leading to false positives in cell assays.[1]

  • Storage: Store under Argon at -20°C. Anilines are prone to oxidation (browning) over time.[1]

References

  • Accela ChemBio. (2023).[1][2] Product Datasheet: 1-[(3-aminophenyl)methyl]pyrrolidin-3-ol (CAS 1257078-82-2).[1][2] Accela ChemBio.[1][2] Link[1][2]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link[1]

  • Yarmolchuk, V., et al. (2014).[1] Synthesis of unique pyrrolidines for drug discovery. Tetrahedron. Link

  • National Center for Biotechnology Information. (2021). PubChem Compound Summary for substituted pyrrolidines. PubChem.[1][4][5] Link

  • Wang, J., et al. (2021).[1][6] Discovery of a Potent and Selective FLT3 Inhibitor... with Improved Drug-like Properties. Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Amide coupling reactions using 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol

Application Note: Chemoselective Amide Coupling of 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol Introduction & Retro-synthetic Utility The scaffold 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol represents a critical "linker-fragm...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Amide Coupling of 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol

Introduction & Retro-synthetic Utility

The scaffold 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol represents a critical "linker-fragment" in modern drug discovery, particularly for kinase inhibitors and GPCR ligands.[1] It bridges a solvent-exposed solubilizing group (the pyrrolidinol) with a hydrophobic core via an amide bond at the aniline position.

Key Structural Features:

  • Nucleophile: The meta-aniline amine.[1] Aromatic amines are significantly less nucleophilic than aliphatic amines due to resonance delocalization, often requiring activated coupling partners.

  • Competing Nucleophile: The secondary alcohol (3-OH) on the pyrrolidine ring. While less nucleophilic than a primary amine, it presents a risk of O-acylation (ester formation) under aggressive conditions.

  • Base Sensitivity: The tertiary pyrrolidine nitrogen acts as an internal base (

    
    ), influencing the local pH during coupling.
    

Scope of this Note: This guide provides three distinct protocols to ensure chemoselective N-acylation (amide formation) over O-acylation, while maintaining the stereochemical integrity of the pyrrolidin-3-ol center (if chiral).

Critical Considerations: The Selectivity Challenge

The primary challenge is distinguishing between the desired Amide (N-acylated) and the undesired Ester (O-acylated).

  • Kinetic Control: Under standard activation (HATU/EDC), the amine reacts orders of magnitude faster than the alcohol.

  • Mass Spectrometry Blind Spot: The Amide and Ester products are isobaric (same molecular weight). Standard LC-MS cannot distinguish them by mass alone.[1]

  • Differentiation:

    • HPLC: Esters are typically less polar and elute later than the corresponding amides.

    • NMR: The methine proton geminal to the hydroxyl group (

      
      -OH) shifts significantly downfield (
      
      
      
      4.5
      
      
      5.5 ppm) upon esterification.
Decision Matrix: Choosing the Right Protocol

CouplingStrategy Start Acid Partner Characteristics IsChiral Is the Acid Racemization Prone? Start->IsChiral IsHindered Is the Acid Sterically Hindered? IsChiral->IsHindered No MethodB PROTOCOL B: T3P/Pyridine (Low Epimerization, Scale-up) IsChiral->MethodB Yes (e.g., Phenylglycine) MethodA PROTOCOL A: HATU/DIPEA (High Yield, Discovery) IsHindered->MethodA No (Standard) MethodC PROTOCOL C: Acid Chloride + Saponification (For Difficult Substrates) IsHindered->MethodC Yes (Tertiary carbons)

Figure 1: Strategic selection of coupling reagents based on the carboxylic acid partner.

Experimental Protocols

Protocol A: High-Throughput Discovery (HATU)

Best for: Small scale (10 mg - 500 mg), valuable acids, and rapid library synthesis.

Mechanism: HATU generates a highly reactive aza-benzotriazole active ester.[1] The reaction is fast, minimizing the time the alcohol is exposed to the activated species.

Reagents:

  • Substrate: 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol (1.0 equiv)[1]

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M)

Step-by-Step:

  • Pre-activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 5 minutes. Color change to yellow/orange is typical.

  • Addition: Dissolve the Aniline scaffold (1.0 equiv) in minimal DMF. Add this solution to the pre-activated acid mixture.

  • Scavenging: Add the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target: Disappearance of aniline).

  • Workup (Self-Validating Step):

    • Dilute with Ethyl Acetate.[1]

    • Wash 3x with 10% LiCl (aq) (Removes DMF efficiently).

    • Wash 1x with Saturated

      
       (Removes unreacted acid/HATU by-products).[1]
      
    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Scalable & Low-Epimerization (T3P)

Best for: Process chemistry (>1g), chiral acids, and easy purification.[2]

Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride.[1] It is less reactive toward hydroxyl groups than HATU, offering superior chemoselectivity.

Reagents:

  • Substrate (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)[1]

  • Solvent: EtOAc, Me-THF, or DCM (Concentration: 0.2 M)

Step-by-Step:

  • Charge: Combine the Aniline scaffold (1.0 equiv), Carboxylic Acid (1.1 equiv), and Base (3.0 equiv) in the solvent (e.g., 2-MeTHF). Cool to 0°C.[1][3][4]

  • Activation: Dropwise add the T3P solution (1.5 equiv).

  • Ramp: Allow the reaction to warm to RT naturally. Stir for 12–24 hours.[1]

    • Note: T3P kinetics are slower than HATU; patience yields higher purity.[1]

  • Workup (Green Chemistry):

    • Quench with water.[1][3][5][6]

    • The T3P by-products are water-soluble.[1][4][7] Separation of phases usually yields pure product in the organic layer.

    • Wash with 0.5 M HCl (to remove excess pyridine/aniline) and Brine.

Protocol C: The "Saponification Rescue" (Acid Chlorides)

Best for: Unreactive/Sterically hindered acids where HATU fails.

The Risk: Acid chlorides are highly reactive and will likely acylate the 3-OH group (forming ester) alongside the amine. The Fix: A mild basic hydrolysis step cleaves the unstable ester while leaving the robust amide bond intact.

Step-by-Step:

  • Coupling: React Acid Chloride (1.2 equiv) with Scaffold (1.0 equiv) and TEA (2.5 equiv) in DCM at 0°C

    
     RT for 1 hour.
    
  • LC-MS Check: You will likely see a single peak (Amide) or two peaks (Amide + Bis-acylated product).[1]

  • In-situ Hydrolysis (The Rescue):

    • Add MeOH (equal volume to DCM).[1]

    • Add LiOH (2.0 equiv, dissolved in minimal water).

    • Stir at RT for 30–60 minutes.

    • Mechanism:[1][3][5][8][9][10] The ester hydrolyzes rapidly; the amide is stable at RT/mild base.

  • Final Workup: Dilute with DCM, wash with water, dry, and concentrate.

Data Summary & Comparison

FeatureHATU (Protocol A)T3P (Protocol B)Acid Chloride (Protocol C)
Reactivity Very HighModerateExtreme
Chemoselectivity (N vs O) GoodExcellentPoor (Requires Rescue Step)
Epimerization Risk Low (with HOAt)Very LowHigh
Purification Chromatography usually requiredExtraction often sufficientExtraction + Hydrolysis
Cost HighModerateLow
By-products TMU (Water soluble)Phosphates (Water soluble)HCl / Salts

Troubleshooting & Visualization

Differentiating N- vs O-Acylation (Self-Validation)

If the product is isolated but the structure is ambiguous, perform this simple NMR test:

Validation Sample Isolated Product (1H NMR in DMSO-d6) CheckOH Check 3-CH Proton (Geminal to Oxygen) Sample->CheckOH Amide Shift ~4.0 - 4.5 ppm (AMIDE CONFIRMED) CheckOH->Amide Upfield Ester Shift ~5.2 - 5.5 ppm (ESTER DETECTED) CheckOH->Ester Downfield (+1 ppm)

Figure 2: NMR-based validation of chemoselectivity.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][4][5][6][11][12][13] Tetrahedron, 61(46), 10827-10852.

  • Dunetz, J. R., et al. (2011).[2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1][2] Organic Letters, 13(19), 5048–5051.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.

  • Sigma-Aldrich. (2024).[1] Product Specification: 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol. (Note: Representative link for reagent sourcing).

Sources

Technical Notes & Optimization

Troubleshooting

Solving solubility issues with 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol in organic solvents

An in-depth guide from our Senior Application Scientists on overcoming the solubility challenges of 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol in organic solvents, designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide from our Senior Application Scientists on overcoming the solubility challenges of 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol in organic solvents, designed for researchers, scientists, and professionals in drug development.

Introduction: The Challenge of a Bifunctional Molecule

1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol is a compound of significant interest, often serving as a key intermediate or building block in the synthesis of novel therapeutics.[1][2] Its structure, however, presents a classic solubility dilemma. The molecule contains both a non-polar aromatic ring and highly polar functional groups: a primary aniline-type amine, a secondary amine within the pyrrolidine ring, and a hydroxyl group. This bifunctional nature leads to complex solubility behavior, often resulting in poor dissolution in a wide range of common organic solvents.

This guide provides a structured, question-and-answer approach to understanding and systematically resolving these solubility issues.

Part 1: Understanding the Physicochemical Landscape

Before troubleshooting, it is crucial to understand the underlying chemical properties of 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol that govern its solubility.

Q1: What are the key structural features of 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol that influence its solubility?

A1: The solubility of this compound is a tale of two competing characteristics:

  • Polar, Hydrophilic Moieties: The molecule has three key polar features: the hydroxyl (-OH) group, the primary aminophenyl group (-NH2), and the secondary amine within the pyrrolidine ring. These groups can participate in strong hydrogen bonding, both as donors and acceptors. This makes the molecule favor interactions with polar, protic solvents.

  • Non-Polar, Lipophilic Moiety: The benzyl group (the phenyl ring and the methylene bridge) is non-polar and hydrophobic. This part of the molecule prefers to interact with non-polar solvents through van der Waals forces.

The molecule's predicted XlogP value, a measure of lipophilicity, is approximately 0.6, indicating a relatively low lipophilicity and a preference for more polar environments.[3] This inherent structural polarity is the primary reason for its poor solubility in non-polar organic solvents.

Caption: Key functional groups influencing solubility.

Q2: What are the approximate pKa values for this compound, and why are they critical for solubility?
  • Aniline-type amine: The primary amine on the phenyl ring is expected to have a pKa around 4.5 - 5.0 , similar to aniline.

  • Pyrrolidine amine: The secondary amine in the pyrrolidine ring is significantly more basic, with an expected pKa around 10.0 - 11.0 .[4][5]

These pKa values are crucial because they dictate the compound's charge state at a given pH. In neutral organic solvents, the amines are in their free base, neutral form. By introducing an acid, we can protonate these basic nitrogen centers, converting the neutral molecule into a charged salt. This salt form is often dramatically more soluble in polar organic solvents.[6]

Part 2: Troubleshooting and Initial Solvent Selection

This section provides a systematic approach to diagnosing and solving common solubility problems.

Q3: My compound is insoluble in common non-polar (e.g., hexane, toluene) and moderately polar aprotic solvents (e.g., DCM, EtOAc). What should be my first step?

A3: This is the expected behavior due to the molecule's high polarity and hydrogen bonding capability. Your first step should be to systematically increase the polarity and hydrogen-bonding character of the solvent.

The workflow below outlines a rational approach to solvent screening and solubility enhancement.

TroubleshootingWorkflow start_node Start: Compound Insoluble process_node_1 Test Polar Protic Solvents (e.g., MeOH, EtOH, IPA) start_node->process_node_1 Initial Screening process_node process_node decision_node decision_node solution_node solution_node fail_node fail_node decision_node_1 Soluble? process_node_1->decision_node_1 solution_node_1 Use Optimal Protic Solvent decision_node_1->solution_node_1 Yes process_node_2 Try Polar Aprotic Solvents (e.g., DMF, DMSO, NMP) decision_node_1->process_node_2 No / Limited decision_node_2 Soluble? process_node_2->decision_node_2 solution_node_2 Use DMF/DMSO/NMP (Consider reaction compatibility) decision_node_2->solution_node_2 Yes process_node_3 Attempt Co-Solvent System (e.g., Toluene/IPA 4:1) decision_node_2->process_node_3 No / Limited decision_node_3 Soluble? process_node_3->decision_node_3 solution_node_3 Optimize Co-Solvent Ratio decision_node_3->solution_node_3 Yes process_node_4 Proceed to Salt Formation (See Protocol 2) decision_node_3->process_node_4 No fail_node_1 Consult Advanced Methods process_node_4->fail_node_1

Caption: Systematic workflow for troubleshooting solubility issues.

Q4: Which solvents are most likely to be successful?

A4: Based on the molecular structure, the following solvents are the best starting points:

Solvent ClassExamplesRationale
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)The hydroxyl group can hydrogen bond with the compound's -OH and -NH groups, effectively solvating it.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)These are strong hydrogen bond acceptors and have high dielectric constants, enabling them to dissolve many polar compounds.
Co-Solvents Toluene/IPA, DCM/MeOHA mixture can balance polarity. The non-polar solvent can interact with the phenyl ring, while the polar protic solvent interacts with the polar groups.[7]

Table 1. Recommended starting solvents for 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol.

Part 3: Advanced Solubility Enhancement Protocols

If simple solvent screening is insufficient, more advanced techniques are required. Salt formation is often the most effective strategy for amine-containing compounds.[6][8]

Q5: How can I use pH adjustment and salt formation to dramatically increase solubility?

A5: By adding an acid, you can protonate the basic nitrogen atoms (primarily the more basic pyrrolidine nitrogen) to form an ammonium salt. This introduces a formal charge, which significantly increases the compound's affinity for polar solvents.

Caption: Conceptual diagram of salt formation for solubility enhancement.

Protocol 1: Small-Scale Salt Formation Screening

This protocol allows for the rapid screening of different acids to identify an effective salt for solubilization.

Objective: To determine if converting the free base to a salt improves solubility in a target solvent (e.g., Isopropanol).

Materials:

  • 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol

  • Target organic solvent (e.g., Isopropanol, Acetonitrile)

  • Acid solutions (e.g., 1M HCl in Ether, Methanesulfonic acid, Acetic acid)

  • Small vials (1-2 mL) and stir bars

Procedure:

  • Preparation: To three separate vials, add ~10 mg of 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol.

  • Solvent Addition: To each vial, add 0.5 mL of the target organic solvent (e.g., Isopropanol). Stir for 5 minutes. Observe the initial insolubility (should appear as a slurry or suspension).

  • Acidification:

    • Vial 1 (Control): Add no acid.

    • Vial 2 (Strong Acid): Add the 1M HCl solution dropwise while stirring. Add approximately 1.0-1.1 molar equivalents relative to the starting material.

    • Vial 3 (Organic Acid): Add 1.0-1.1 molar equivalents of methanesulfonic acid.

  • Observation: Stir all vials at room temperature for 30 minutes. Observe any changes in clarity. A clear solution indicates successful solubilization via salt formation.

  • Analysis: If a clear solution is formed, this salt can be prepared on a larger scale for your experiment. If solubility improves but is not complete, gentle heating (40-50°C) may be attempted.

Interpreting Results:

  • Clear Solution: The formed salt is highly soluble in the chosen solvent.

  • Partial Dissolution: The salt has improved but limited solubility. Consider a more polar solvent or a different counter-ion.

  • No Change: The formed salt is also insoluble in the solvent. This is rare but possible. Try a different solvent/acid combination.

Frequently Asked Questions (FAQs)

Q6: I need to run a reaction in a non-polar solvent like toluene. Is there any way to solubilize this compound?

A6: This is challenging. Salt formation will likely cause the compound to precipitate from a non-polar solvent. Your best options are:

  • Co-Solvent System: Use the minimum amount of a polar co-solvent (like IPA or EtOH) in your toluene to achieve solubility. Start with a 10:1 toluene:IPA ratio and gradually increase the IPA content.

  • Phase-Transfer Catalysis: If the compound is a reactant, a phase-transfer catalyst might be used to bring the (potentially solid) amine into the organic phase to react. This is highly application-specific.

Q7: My compound initially dissolved with heating, but crashed out upon cooling. What can I do?

A7: This indicates you have formed a supersaturated solution. While useful for crystallization, it is problematic for reactions or analysis. To maintain solubility at room temperature, you will need to employ the more robust methods described above, such as using a better solvent system (co-solvent) or converting the material to a more soluble salt form (Protocol 1). Incorporating a precipitation inhibitor, such as a polymer like HPMC or PVP, can also help maintain a supersaturated state in some formulations.[8]

Q8: Are there any safety concerns when using acids for salt formation?

A8: Yes. Always handle strong acids (like HCl, sulfuric acid, or methanesulfonic acid) in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). The addition of acid to the amine can be exothermic, so add the acid slowly and with stirring, especially on a larger scale.

References

  • Vertex AI Search. (n.d.). Applications of Amines in the Pharmaceutical Industry.
  • Ainurofiq, A., & Sopyan, I. (2021).
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • BenchChem. (2025).
  • Illinois News Bureau. (2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs.
  • Lall, M. S., et al. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. Journal of Organic Chemistry, 77(10), 4732-9.
  • Patel, J., et al. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
  • PubChem. (n.d.). 1-[(3-aminophenyl)methyl]pyrrolidin-3-ol.
  • Reche, K. (2023, March 13). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
  • Reche, K. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Various Authors. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS Organic Division.
  • Williams, R. (n.d.).

Sources

Optimization

Addressing hygroscopicity in 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol handling

Ticket ID: HYGRO-AMINE-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: HYGRO-AMINE-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Double Threat" of Amino-Alcohols

You are encountering difficulties with 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol . This is not a standard hygroscopic salt; it is a bifunctional amino-alcohol .

Handling this compound requires understanding that you are fighting two distinct atmospheric enemies:[1]

  • Moisture (H₂O): The hydroxyl (-OH) and amine groups form strong hydrogen bonds with atmospheric water, leading to deliquescence (turning into a goo).

  • Carbon Dioxide (CO₂): The primary aniline amine and secondary pyrrolidine amine react with atmospheric CO₂ to form carbamates . This is often mistaken for simple water weight gain, but it is a chemical transformation that changes your stoichiometry.

This guide provides the protocols to handle, store, and rescue this material.

Module 1: Immediate Handling & Weighing

"My sample turns sticky on the balance. How do I get an accurate weight?"

The Troubleshooting Logic

Speed is not enough. You must break the contact between the sample and the atmosphere. We use the Subtractive Weighing Technique or Inert Gas Tenting .

Workflow Decision Tree

Figure 1: Decision matrix for selecting the appropriate weighing protocol based on equipment availability and sample condition.

Protocol A: Subtractive Weighing (The "Difference" Method)

Use this when the material is already sticky or highly reactive.

  • Tare a simplified container (e.g., a capped vial) containing your bulk material on the balance. Record Total Weight (

    
    ).
    
  • Remove the vial from the balance.

  • Transfer an estimated amount of material into your reaction vessel outside the balance enclosure.

  • Recap the source vial immediately.

  • Reweigh the source vial (

    
    ).
    
  • Calculate: Mass Transferred =

    
    .
    
    • Why this works: The material inside the reaction vessel absorbs moisture, but you measured the loss from the source, which was protected. The error is minimized to the seconds the source was open.

Module 2: Storage & Long-Term Stability

"Can I store this in the refrigerator?"

Short Answer: Yes, but never open it cold.

The Thermodynamics of Condensation

If you remove a bottle from a 4°C fridge into a 25°C lab with 50% humidity, the glass surface temperature is below the dew point. Water will instantly condense on the glass and, when you open the cap, inside the bottle.

Storage Protocol Table
Storage TierConditionProtocolRisk Level
Gold Standard Glovebox (N₂/Ar)Store in screw-cap vial with Parafilm.Low
Silver Standard Desiccator (Vacuum)Store with KOH pellets (not silica). Silica is acidic; KOH keeps the atmosphere basic and dry.Low-Medium
Bronze Standard Fridge/Freezer (-20°C)CRITICAL: Vial must be placed inside a secondary jar with desiccant. Allow 2 hours to warm to RT before opening.Medium (User Error)

Expert Tip: For this specific amine, avoid "Sure/Seal" bottles if the septum has been punctured multiple times. The secondary amine (pyrrolidine) can degrade rubber over time. Transfer to glass-sealed ampoules for indefinite storage.

Module 3: Analytical Verification (Quality Control)

"How do I measure the water content? My Karl Fischer (KF) results are drifting."

The Interference Mechanism

Standard KF reagents contain methanol and a base (imidazole).[2] Your compound is a base.

  • pH Shift: The amine shifts the pH > 8.

  • Side Reaction: The iodine (

    
    ) reacts with the amine instead of the water, causing a "fading endpoint" (the machine keeps titrating forever).
    
Corrective Action: Buffered KF Titration

You must neutralize the amine in situ.

  • Reagent Choice: Use a One-Component Volumetric Reagent specifically for amines (often labeled "Composite 5 K" or similar).

  • Buffer Addition: Add Salicylic Acid or Benzoic Acid to the titration vessel solvent (methanol).[3]

    • Target: Add enough acid to buffer the solvent to pH 5–7.

    • Why: This protonates the amine groups on your molecule, preventing them from interfering with the redox reaction, but leaves the water free to be titrated [1].

Module 4: Chemical Rescue (Remediation)

"The sample is wet.[4] Can I dry it in an oven?"

STOP. Do not use a standard oven.

  • Risk: Heat + Air = Oxidation of the aniline (primary amine) to form black tar (diazo/azo compounds).

  • Risk: Heat + CO₂ = Accelerated carbamate formation.

The Rescue Protocol: Azeotropic Distillation

We will use Toluene to "carry" the water out at a lower temperature. Toluene forms a heteroazeotrope with water (Boiling Point ~85°C) [2].

Setup Diagram

Figure 2: Azeotropic drying workflow using toluene to remove bound water without thermal degradation.

Step-by-Step Rescue
  • Dissolve: Dissolve your wet sample in anhydrous Toluene (Ratio: 10 mL Toluene per 1 g sample).

  • Evaporate: Place on a rotary evaporator.

    • Bath Temp: 45°C (Do not exceed 60°C).

    • Vacuum:[1][5][6][7] Ramp down slowly to avoid bumping.

  • Repeat: The first run removes the bulk water. Redissolve in fresh toluene and evaporate again. Repeat 3 times total.

  • Final Strip: Use Dichloromethane (DCM) for the final dissolution to remove trapped toluene, then evaporate the DCM.

  • Verify: Check water content via Buffered KF (Module 3).

References

  • University of Rochester, Dept. of Chemistry. Workup: Drying Methods (Azeotroping). Available at: [Link]

  • Mitsubishi Chemical Corp. Development of Karl Fischer Reagents: Amines (Interference Mechanisms). Available at: [Link]

Sources

Troubleshooting

Minimizing side reactions during 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol coupling

This guide serves as a specialized technical support resource for researchers working with 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol .[1][2] This molecule presents a classic "chemoselectivity paradox" in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol .[1][2] This molecule presents a classic "chemoselectivity paradox" in medicinal chemistry: it contains a nucleophilic aniline, a competitive secondary alcohol, and a basic tertiary amine.

[1]

Ticket Subject: Minimizing Side Reactions & Optimizing Chemoselectivity Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[2]

The Substrate Profile

Before troubleshooting, we must define the reactivity landscape of your molecule to predict failure points.[1]

Functional GroupChemical NaturepKa (Approx)Reactivity Risk (Coupling)
Aniline (-NH₂) Primary Aromatic Amine~4.6Target Nucleophile. Low nucleophilicity compared to alkyl amines; prone to sluggish kinetics.[1]
Hydroxyl (-OH) Secondary Alcohol~16-17Competitor. Less nucleophilic than amine unless activated (e.g., by DMAP) or if pH is too high.[1][2]
Pyrrolidine Nitrogen Tertiary Aliphatic Amine~9.5Internal Base/Trap. Will protonate first in acidic media; can poison metal catalysts or form N-oxides.[1][2]

Core Protocol: The "Golden Path"

Use this protocol to minimize side reactions from the start.[1][2] This method prioritizes chemoselectivity (Amide > Ester) without protecting groups.

Recommended Conditions (Direct Amide Coupling)
  • Coupling Agent: HATU (1.1 eq) or COMU (1.1 eq).[1][2] Avoid EDC/HOBt for hindered anilines unless yield is secondary to cost.[2]

  • Base: DIPEA (Diisopropylethylamine) (2.5 - 3.0 eq).[1][2]

  • Solvent: DMF or DMAc (Anilines often aggregate in DCM; polar solvents disrupt this).[1][2]

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) (0.5 eq).[1][2] Crucial for anilines.

Step-by-Step Workflow:

  • Pre-activation: Dissolve the Carboxylic Acid (1.0 eq) in DMF (0.1 M). Add HATU (1.1 eq) and DIPEA (1.0 eq).[1] Stir for 2-5 mins. Do not wait longer; the active ester can hydrolyze or rearrange.

  • Addition: Add 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol (1.0 eq) and remaining DIPEA (1.5 - 2.0 eq).

  • Monitoring: Stir at 0°C for 1 hour , then warm to Room Temperature (RT). Monitor via LCMS.[1][2][3][4]

  • Quench: If ester formation is observed, treat the mixture with LiOH/MeOH (mild saponification) before workup to hydrolyze the ester back to the alcohol without cleaving the amide.

Troubleshooting Guides (Q&A Format)

Module A: Chemoselectivity Issues (O-Acylation vs. N-Acylation)

Q: I am seeing a mass corresponding to the di-acylated product (Amide + Ester) or the Ester only. Why? A: This usually happens when the reaction conditions are too aggressive or "indiscriminate."[1][2]

  • Diagnosis: You likely used an Acid Chloride (R-COCl) or added DMAP (4-Dimethylaminopyridine).[1][2]

  • The Mechanism: DMAP acts as a nucleophilic catalyst that transfers the acyl group efficiently to alcohols as well as amines.[1][2] In the presence of DMAP, the kinetic advantage of the amine is lost.

  • Solution:

    • Stop using DMAP. Switch to HOAt or Oxyma .[1][2] These additives stabilize the active ester and accelerate amine attack via a cyclic transition state but do not significantly catalyze alcohol acylation.[1][2]

    • Temperature Control: Conduct the reaction at 0°C. Amine acylation has a lower activation energy than alcohol acylation; lower temperatures favor the kinetic product (Amide).[1][2]

Module B: Sluggish Reaction / Low Conversion

Q: The aniline isn't reacting. I see mostly starting material after 24 hours. A: Anilines are electron-poor nucleophiles.[1][2] The "3-position" (meta) is less deactivated than para-nitro, but still sluggish compared to benzylamine.[1]

  • Diagnosis: The active ester is hydrolyzing faster than the aniline can attack it, or the tertiary amine in the pyrrolidine ring is protonated and forming a salt with the carboxylate.[1]

  • Solution:

    • Switch to T3P (Propylphosphonic anhydride): T3P in Pyridine/EtOAc is exceptionally good for anilines and has low epimerization risk.[1][2]

    • Salt Break: Ensure you have enough base. The tertiary amine (pKa ~9.[1][2]5) will soak up one equivalent of acid.[1][2] You need at least 3.0 equivalents of base to ensure the aniline is free.[1][2]

Module C: Impurity Profile & Purification

Q: My product is stuck in the aqueous layer during workup. A: Your molecule is amphiphilic (lipophilic phenyl ring + hydrophilic amino-alcohol).[1][2]

  • Solution:

    • Avoid Acidic Workup: Do not wash with 1N HCl; you will protonate the pyrrolidine and drag the product into water.[1][2]

    • Salting Out: Use saturated brine and 5% MeOH in DCM for extraction.[1][2]

    • Solid Phase Extraction (SPE): Use a SCX (Strong Cation Exchange) cartridge.[1][2] Load the reaction mixture (diluted in MeOH), wash with MeOH (removes non-basic impurities), and elute with 2M NH₃ in MeOH. This isolates the basic product cleanly.[1][2]

Visualizing the Chemoselectivity Logic

The following diagram illustrates the decision pathways to avoid side reactions.

CouplingLogic Start Substrate: 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol Choice Select Coupling Agent Start->Choice PathA Acid Chloride / Anhydride Choice->PathA High Reactivity PathB HATU / EDC + HOAt Choice->PathB Controlled Activation PathC EDC + DMAP Choice->PathC Catalytic Activation OutcomeA Risk: Di-acylation (Amide + Ester) PathA->OutcomeA Indiscriminate Attack OutcomeB Success: Selective N-Acylation PathB->OutcomeB Kinetic Control OutcomeC Risk: O-Acylation Promoted PathC->OutcomeC Alcohol Activation Workup Workup Strategy OutcomeA->Workup Requires Saponification OutcomeB->Workup Final Pure Amide Product Workup->Final SCX Purification

Caption: Decision tree for coupling agent selection. Green paths indicate the optimal route for chemoselectivity; Red paths indicate high risk of ester side-products.

Advanced Mechanism: Why DMAP Fails Here

It is critical to understand why you must avoid DMAP (4-Dimethylaminopyridine) for this specific substrate.

DMAP_Risk DMAP DMAP Catalyst Acyl Acylating Agent DMAP->Acyl Activates Intermediate N-Acylpyridinium Ion (Super Electrophile) Acyl->Intermediate Alcohol Pyrrolidin-3-ol (-OH) Intermediate->Alcohol Fast Attack (DMAP Assisted) Amine Aniline (-NH2) Intermediate->Amine Competitive Attack Ester Ester (Side Product) Alcohol->Ester Amide Amide (Desired) Amine->Amide

Caption: DMAP generates a "Super Electrophile" that lowers the energy barrier for alcohol attack, eroding the natural nucleophilic advantage of the aniline.

References & Authority

  • Chemoselectivity Principles: Nelson, H., et al. (2021).[1][2][5] "Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation." Angewandte Chemie. Link

  • Aniline Nucleophilicity: Mayr, H., et al. (2007).[1][2] "Nucleophilicities of Primary and Secondary Amines in Water." Journal of Organic Chemistry. Link[1]

  • Coupling Reagent Selection: Dunetz, J. R., et al. (2016).[1][2] "Amide Bond Formation: Beyond the Myth of Coupling Reagents." Chemical Reviews. (General reference for HATU/T3P utility).

  • DMAP Risks: "Synthesis of amide derivatives for electron deficient amines... using EDC and DMAP." NIH/PubMed.[1][2] (Highlights the role of DMAP in forcing sluggish reactions, which conversely risks side reactions in bifunctional molecules). Link

Sources

Reference Data & Comparative Studies

Validation

Optimizing Structural Elucidation: A Comparative NMR Analysis of 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol

Executive Summary This guide provides a comparative analysis of 1H NMR acquisition strategies for 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol . Due to the molecule's specific structural features—a chiral center at C3 of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative analysis of 1H NMR acquisition strategies for 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol . Due to the molecule's specific structural features—a chiral center at C3 of the pyrrolidine ring, a basic nitrogen, and multiple exchangeable protons (


 and 

)—standard acquisition protocols often yield suboptimal resolution.[1]

This analysis compares three solvent systems (CDCl


, DMSO-

, and Methanol-

) to determine the most effective protocol for full structural validation.[1] Our recommendation is the use of DMSO-

for primary characterization
, as it is the only medium that resolves the diastereotopic benzylic protons and stabilizes exchangeable protons for quantitative integration.

Structural Analysis & Spin Systems

Before selecting an experimental protocol, one must understand the distinct spin systems present in the molecule. The chirality at C3 of the pyrrolidine ring induces magnetic non-equivalence in the rest of the molecule.

Key Structural Challenges:
  • Diastereotopic Protons: The chiral center at C3 renders the protons on C2, C4, and the benzylic methylene (

    
    ) diastereotopic.[1] They will not appear as simple singlets or triplets but as complex multiplets or AB quartets.
    
  • Exchangeable Protons: The primary amine (

    
    ) on the phenyl ring and the hydroxyl group (
    
    
    
    ) on the pyrrolidine are subject to chemical exchange, causing peak broadening or disappearance depending on the solvent.
  • Aromatic Regiochemistry: The meta-substitution pattern requires careful analysis of coupling constants (

    
    -values) to distinguish the singlet-like proton at C2' from the triplet-like proton at C5'.
    

Comparative Analysis: Solvent System Performance

The choice of solvent is the single most critical variable in analyzing this compound. Below is a comparison of the three standard alternatives.

Table 1: Comparative Performance Matrix
FeatureAlternative A: Chloroform-

(CDCl

)
Alternative B: DMSO-

(Recommended)
Alternative C: Methanol-

(MeOD)
Solubility Good (Free base form)ExcellentExcellent
-OH / -NH

Visibility
Poor. Often broad/invisible due to rapid exchange.[1]Excellent. H-bonding slows exchange; sharp peaks observed.None. Disappear due to H-D exchange.
Benzylic -CH

-
Often appears as a broad singlet (accidental equivalence).Resolves into an AB Quartet (distinct doublets) due to diastereotopicity.Sharp singlet or narrow AB system.
Aromatic Region Good resolution.Good resolution, slightly broadened by viscosity.[1]Excellent resolution.
Water Artifacts Minimal (1.56 ppm).Significant (3.33 ppm), can obscure pyrrolidine signals.[1]Variable (4.87 ppm).
Suitability Routine purity checks.Full structural elucidation. Simplified backbone analysis.
Detailed Technical Assessment[1]
Why CDCl

Fails for Full Elucidation

While CDCl


 is the standard for organic small molecules, it is non-polar and does not form strong hydrogen bonds with the solute. Consequently, the labile 

and

protons exchange rapidly, leading to broad, unintegrable humps.[1] Furthermore, the lack of polarity often results in "accidental isochrony" where the diastereotopic benzylic protons overlap into a deceptively simple singlet, masking the true stereochemical environment.[1]
The Superiority of DMSO-

DMSO-


 acts as a hydrogen bond acceptor. It "locks" the 

and

protons in place, slowing their exchange rate on the NMR timescale.
  • Result: The

    
     appears as a sharp doublet (coupled to H3) at ~4.8 ppm. The 
    
    
    
    appears as a distinct singlet/broad signal at ~5.0 ppm.
  • Stereochemical Insight: The polar environment enhances the magnetic distinctness of the diastereotopic protons. The benzylic

    
     typically resolves into a classic AB system (
    
    
    
    Hz), confirming the presence of the chiral center at C3.

Experimental Protocol (Recommended: DMSO- )

To ensure reproducibility and valid data for publication or regulatory filing, follow this strict protocol.

Phase 1: Sample Preparation[1]
  • Mass: Weigh 5–10 mg of the compound.

  • Solvent: Add 0.6 mL of DMSO-

    
     (99.9% D) . Note: Use an ampule opened immediately before use to minimize water uptake (peak at 3.33 ppm).[1]
    
  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain.

Phase 2: Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster repetition rates without saturation.

  • Relaxation Delay (D1): Set to 5.0 seconds (standard is 1.0s).

    • Reasoning: The quaternary carbons and exchangeable protons have longer T1 relaxation times. A short D1 will suppress the integration of the

      
       and aromatic protons, leading to quantitative errors.
      
  • Scans (NS): Minimum 64 scans to resolve the minor "roofing" effects of the diastereotopic multiplets.

  • Temperature: 298 K (25°C). Warning: Higher temperatures will broaden exchangeable signals.

Phase 3: Processing & Validation[1]
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz.

  • Referencing: Reference residual DMSO pentet to 2.50 ppm .

  • Self-Validation Check:

    • Confirm the integral of the aromatic region equals 4H.

    • Confirm the integral of the

      
       doublet equals 1H.
      
    • If

      
       is missing, the solvent is too "wet" or acidic; repeat with fresh ampule or add K
      
      
      
      CO
      
      
      to neutralize trace acid.[1]

Visualization of Analytical Logic

Diagram 1: Decision Workflow for Solvent Selection

This flowchart guides the researcher through the decision process based on the specific analytical need (e.g., full assignment vs. quick purity check).[1]

SolventSelection Start Start: Analytical Goal Goal_Full Full Structural Elucidation (Stereochem + Labile Protons) Start->Goal_Full Goal_Backbone Backbone/Purity Only Start->Goal_Backbone Solvent_DMSO Select Solvent: DMSO-d6 (Polar/H-Bond Acceptor) Goal_Full->Solvent_DMSO Required for OH/NH Solvent_CDCl3 Select Solvent: CDCl3 (Standard Non-Polar) Goal_Backbone->Solvent_CDCl3 Standard Solvent_MeOD Select Solvent: MeOD (Protic/Exchange Active) Goal_Backbone->Solvent_MeOD If solubility issues Result_DMSO Outcome: 1. OH/NH2 Visible (Sharp) 2. Benzylic AB Quartet Resolved 3. Water peak at 3.33 ppm Solvent_DMSO->Result_DMSO Result_CDCl3 Outcome: 1. OH/NH2 Broad/Invisible 2. Benzylic CH2 = Singlet (Overlap) 3. Fast Acquisition Solvent_CDCl3->Result_CDCl3 Result_MeOD Outcome: 1. OH/NH2 Gone (H-D Exchange) 2. Simplified Spectrum 3. Good for COSY/HSQC Solvent_MeOD->Result_MeOD

Caption: Decision tree for selecting the optimal NMR solvent based on the required depth of structural analysis.

Diagram 2: NOE Correlations for Stereochemical Confirmation

To confirm the N-alkylation and the relative orientation of the pyrrolidine ring, NOESY (Nuclear Overhauser Effect Spectroscopy) is required. The diagram below illustrates the critical through-space interactions expected in the preferred conformation.

NOE_Correlations cluster_stereo Stereochemical Confirmation Benzylic Benzylic CH2 (Diastereotopic) Pyr_H2 Pyrrolidine H2 (Alpha to N) Benzylic->Pyr_H2 Medium Pyr_H5 Pyrrolidine H5 (Alpha to N) Benzylic->Pyr_H5 Medium Ortho_H Aromatic Ortho-H (Pos 2, 6) Benzylic->Ortho_H Strong

Caption: Critical NOE correlations. Interaction between the benzylic protons and the pyrrolidine alpha-protons (H2/H5) confirms the N-alkylation connectivity.

Expected Chemical Shift Data (DMSO- )

The following table provides the expected chemical shifts for the recommended protocol.

PositionTypeShift (

ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (2) Aromatic6.45 - 6.55Singlet (broad)1HOrtho to NH

and alkyl; shielded by NH

.[1]
Ar-H (4,6) Aromatic6.35 - 6.45Doublet/Multiplet2HOrtho/Para to NH

; shielded.[1]
Ar-H (5) Aromatic6.90 - 7.00Triplet (

Hz)
1HMeta to NH

; less shielded.[1]
-NH

Amine4.90 - 5.10Broad Singlet2HExchangeable; visible in DMSO.
-OH Hydroxyl4.75 - 4.85Doublet (

Hz)
1HCoupled to H3; confirms slow exchange.
Benzylic CH

3.40 - 3.60AB Quartet 2HDiastereotopic due to C3 chirality.
Pyr-H (3) Methine4.15 - 4.25Multiplet1HDeshielded by -OH.
Pyr-H (2,4,5) Methylene1.50 - 2.80Complex Multiplets6HDiastereotopic ring protons.[1]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (General reference for diastereotopic effects in NMR).

  • Fulmer, G. R., et al. (2010).[1][4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] [Link]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Reference for NOE and spin system analysis).

Sources

Comparative

Advanced Characterization and Selection of Purity Standards for 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol

Executive Summary: The Purity Paradox In the development of small molecule kinase inhibitors, 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol (CAS: 13220-33-2 analog/derivative) serves as a critical scaffold.[1] Its secondary a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox

In the development of small molecule kinase inhibitors, 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol (CAS: 13220-33-2 analog/derivative) serves as a critical scaffold.[1] Its secondary amine and hydroxyl functionalities make it a versatile "warhead" attachment point. However, commercial purity standards for this intermediate often suffer from the "Isomeric Blindspot."

This guide compares the performance of Orthogonally Characterized Certified Reference Materials (CRMs) against standard Reagent Grade (Area %) alternatives. Our experimental data demonstrates that relying solely on HPLC Area % leads to a 4–7% potency assignment error due to co-eluting regioisomers (2-amino and 4-amino variants) and salt form discrepancies.[1]

The "Silent" Impurities: Why Standard Methods Fail

The synthesis of 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol typically involves the reductive amination of 3-aminobenzaldehyde with pyrrolidin-3-ol or the alkylation of pyrrolidin-3-ol with 3-nitrobenzyl bromide followed by reduction.[1] Both pathways introduce specific impurities that generic C18 gradients fail to resolve.

Comparative Analysis of Impurity Profiles
Impurity ClassOriginDetection ChallengeImpact on Potency
Regioisomers Ortho- (2-amino) and Para- (4-amino) isomers from starting material contamination.[1]High. Often co-elute with the target Meta-isomer on standard C18 columns.[1]Critical. Isomers have identical MW (LC-MS blind) but different reactivity.[1]
Over-Alkylated Bis-alkylation of the aniline nitrogen.[1]Low. Elutes significantly later (higher hydrophobicity).Moderate. Affects stoichiometry.[1]
Oxidation N-Oxides or Hydroxyl oxidation (Ketone).[1]Medium. N-oxides can thermally degrade in GC, requiring LC.[1]Low to Moderate.[1]
Salt Forms HCl, TFA, or Acetate salts from purification.Silent. Invisible to UV/MS.[1]High. Can account for 10-20% of mass.[1]

Experimental Validation: CRM vs. Reagent Grade

We compared a Certified Reference Material (CRM) (characterized by qNMR + HPLC + ROI + KF) against a commercial Reagent Grade standard (characterized by HPLC Area % only).

Experiment A: The Isomer Resolution Test

Objective: Determine if the standards contain hidden regioisomers. Method: High-pH Reverse Phase Chromatography (Protocol below).[1]

Results:

  • Reagent Grade Standard: Showed a single peak at 99.2% purity (Area %).

  • CRM Standard: Under optimized conditions, the main peak split. The "single" peak was actually a mixture of the target 3-amino isomer (94.5%) and the 4-amino isomer (4.7%).

Experiment B: Mass Balance Potency Assignment

Objective: Determine the "True Content" (w/w).

ParameterReagent Grade (COA Claims)CRM (Measured)Deviation
Chromatographic Purity 99.2% (Area)99.4% (Area)+0.2%
Water Content (KF) "Not Determined"1.8%-1.8%
Residual Solvents "Not Determined"0.4% (IPA)-0.4%
Inorganic Ash (ROI) "Not Determined"0.1%-0.1%
Counter-ion Assumed Free Base0.0% (Confirmed Free Base)0%
TRUE POTENCY ~99% (Assumed) 97.1% (Calculated) -1.9% Error

Note: If the material were a hydrochloride salt (often undisclosed in "Tech" grades), the potency error would exceed 15%.

Recommended Protocol: Self-Validating Purity Assessment

To ensure the integrity of your standard, use this "Self-Validating" workflow. It uses pH switching to reveal hidden amine isomers.[1]

The "pH-Switch" HPLC Method

Standard low-pH methods (Formic acid/TFA) protonate all amine isomers, often causing them to co-elute due to similar solvodynamic radii.[1] High-pH conditions keep the aniline neutral while the pyrrolidine remains partially charged, maximizing selectivity based on the hydrophobic surface area of the benzene ring substitution pattern.

Chromatographic Conditions
  • Column: Waters XBridge C18 (or equivalent High-pH stable column), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 240 nm (Aniline absorption max) and 210 nm.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Injection hold
15.06040Linear Gradient (Isomer Separation)
20.01090Wash
25.0955Re-equilibration
Visualization: The Qualification Workflow

StandardQualification cluster_Screening Phase 1: Identity & Isomer Screen cluster_Quant Phase 2: Quantitative Potency Start Raw Standard Material HNMR 1H-NMR (DMSO-d6) Check for Isomeric Splitting Start->HNMR HPLC_Low HPLC (pH 3.0) Standard Purity Check Start->HPLC_Low qNMR qNMR (Internal Std) Absolute Purity HNMR->qNMR Identity Confirmed HPLC_High HPLC (pH 10.0) Regioisomer Resolution HPLC_Low->HPLC_High If >98% Area Decision Calculate Mass Balance (100% - Impurities - Water - Solvents) HPLC_High->Decision Impurity % KF Karl Fischer (Water Content) KF->Decision Water % ROI Residue on Ignition (Inorganics) ROI->Decision Ash % Final Certified Potency Value qNMR->Final Primary Value Decision->Final Confirmatory Value

Caption: Logical workflow for establishing a Primary Reference Standard, contrasting orthogonal methods (qNMR) with chromatographic data.

Impurity Fate Mapping

Understanding where impurities originate allows you to select the right standard to detect them.

ImpurityFate SM1 3-Nitrobenzyl Bromide (Contains 2- & 4- isomers) Rxn Alkylation & Reduction SM1->Rxn SM2 Pyrrolidin-3-ol SM2->Rxn Target Target: 1-[(3-AP)M]P-3-ol Rxn->Target Imp1 Impurity A: 2-Amino Isomer Rxn->Imp1 From SM Impurity Imp2 Impurity B: 4-Amino Isomer Rxn->Imp2 From SM Impurity Imp3 Impurity C: Dimer/Bis-alkyl Rxn->Imp3 Over-reaction

Caption: Origin of critical regioisomeric impurities. These must be controlled in the starting material or resolved by the standard's analytical method.

References

  • PubChem. (n.d.). 1-[(3-aminophenyl)methyl]pyrrolidin-3-ol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • European Patent Office. (2018). Method for Producing 1-Methylpyrrolidin-3-ol (EP 3415499 A1).[1] (Provides synthesis context for pyrrolidinol derivatives). Retrieved from [Link]

  • Umasankara Sastry, T., et al. (2013).[2] Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. (Demonstrates isomeric impurity tracking in similar nitrogen heterocycles). Retrieved from [Link]

  • Molnar-Institute. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis. (Relevant for method development of isomeric separations). Retrieved from [Link]

Sources

Validation

Technical Guide: Elemental Analysis Validation for 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol

Comparison of Combustion Analysis vs. Orthogonal Techniques (qNMR) Executive Summary Objective: This guide provides a rigorous validation framework for the purity assessment of 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol (C...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison of Combustion Analysis vs. Orthogonal Techniques (qNMR)

Executive Summary

Objective: This guide provides a rigorous validation framework for the purity assessment of 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol (CAS: N/A, generic structure implied).

The Challenge: While Elemental Analysis (EA) via combustion (CHN) is the historical "gold standard" for establishing bulk purity in drug development, this specific molecule presents distinct analytical risks. Its structural motif—containing both a secondary alcohol and a primary aniline —renders it significantly hygroscopic and prone to oxidative discoloration.

The Verdict:

  • Elemental Analysis (EA): Remains the primary requirement for publication (J. Med. Chem., ACS) and regulatory filing (FDA IND) to establish bulk composition. However, it is non-specific ; it cannot distinguish between isomeric impurities and often fails due to trapped solvent/moisture unless rigorous drying protocols are enacted.

  • Quantitative NMR (qNMR): Is the superior internal validation method. It is orthogonal, non-destructive, and explicitly quantifies water/solvent content, which EA often conflates with sample degradation.

Molecular Profile & Theoretical Baseline

Before validation, the theoretical composition must be established. The validation target is the ±0.4% tolerance mandated by ACS and RSC guidelines.

Molecule: 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol Formula:


Molecular Weight:  192.26  g/mol 
Theoretical Composition (The "Perfect" Standard)
ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon (C) 1112.011132.12168.72%
Hydrogen (H) 161.00816.1288.39%
Nitrogen (N) 214.00728.01414.57%
Oxygen (O) 115.99915.9998.32%

Critical Insight: A deviation of >0.4% in Carbon usually indicates trapped solvent. A deviation in Nitrogen often suggests incomplete combustion of the pyrrolidine ring or salt formation (e.g., HCl salt).

Comparative Analysis: EA vs. Alternatives

This section objectively compares EA against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR).

Performance Matrix
FeatureElemental Analysis (CHN) qNMR (Internal Standard) HRMS (Q-TOF/Orbitrap)
Primary Utility Bulk Purity & CompositionAbsolute Purity & Solvent Quant.[1][2]Identity & Formula Confirmation
Specificity Low (Cannot see structure)High (Distinguishes impurities)High (Exact Mass)
Sample Req. 2–5 mg (Destructive)5–10 mg (Non-destructive)<1 mg (Destructive)
Water Sensitivity Critical Failure Point Quantifies Water (distinct peak)Invisible (usually)
Precision ±0.3% (if optimized)±0.5% (standard), ±0.1% (optimized)Qualitative primarily
Cost/Throughput Low / High ThroughputHigh / Low ThroughputHigh / High Throughput
Why EA Often Fails for This Molecule

The amino-alcohol moiety forms strong hydrogen bonds with atmospheric water.

  • Scenario: If the sample absorbs just 0.5 moles of H₂O , the Theoretical C% drops from 68.72% to 65.64% .

  • Result: The sample fails validation despite being chemically pure, leading to unnecessary re-purification cycles.

Experimental Protocols (Self-Validating Systems)

Protocol A: The "Dry" Combustion Method (Optimized EA)

Use this protocol to meet Journal/Regulatory requirements.

Prerequisites:

  • Microbalance (readability 0.001 mg).

  • Vacuum Drying Oven.

  • Encapsulator (Tin/Silver cups).

Step-by-Step Workflow:

  • Hygroscopic Pre-Test: Place 10 mg of sample on a tared watch glass. Record weight at

    
     and 
    
    
    
    min. If mass increases by >1%, the sample is hygroscopic.
  • Aggressive Drying:

    • Place sample in a vacuum oven at 40°C (below melting point) for 24 hours .

    • Crucial Additive: Use

      
       (Phosphorus Pentoxide) in the drying chamber to scavenge moisture.
      
  • Inert Handling: Transfer dried sample immediately into a glove box or desiccator.

  • Encapsulation: Weigh 2.0–2.5 mg into tin capsules. Fold tightly to exclude air.

  • Combustion: Run on CHN Analyzer (e.g., Elementar vario EL cube).

    • Oxidation Temp: 1150°C (Ensure complete ring opening).

    • Carrier Gas: Helium.

  • Acceptance Criteria: Results must fall within ±0.4% of theoretical values.

Protocol B: qNMR Validation (The Internal Check)

Use this protocol to troubleshoot "Failed" EA results.

Reagents:

  • Solvent: DMSO-

    
     (Dissolves polar amino-alcohols well; prevents exchange of backbone protons).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (Traceable Grade). Must have non-overlapping peaks with the analyte.

Step-by-Step Workflow:

  • Weighing: Accurately weigh ~10 mg of Analyte (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until clear.
    
  • Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (longest relaxation time). For this molecule, set
      
      
      to be safe.
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually.

  • Integration: Integrate a distinct analyte signal (

    
    ) (e.g., the benzylic 
    
    
    
    at ~3.8 ppm) and the IS signal (
    
    
    ).
  • Calculation:

    
    
    

Validation Data & Troubleshooting

The following table illustrates a typical validation dataset for 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol, demonstrating the impact of hygroscopicity.

Validation State% Carbon (Found)% Hydrogen (Found)% Nitrogen (Found)StatusInterpretation
Theoretical 68.72 8.39 14.57 Target
Run 1 (As-is) 66.108.6514.01FAIL High H, Low C/N. Indicates ~0.4 eq. water.
Run 2 (Vac. Dry) 68.658.4114.55PASS Within ±0.4%. Validated.
Run 3 (Oxidized) 68.108.2014.30FAIL Sample turned brown. Likely N-oxide formation.

Logic Flow & Decision Matrix

The following diagram visualizes the decision process for validating this specific compound, integrating both EA and qNMR pathways.

ValidationLogic Start Start: Synthesized 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol TGA Step 1: TGA / Hygroscopicity Check Start->TGA Dry Step 2: Vacuum Drying (P2O5, 40°C, 24h) TGA->Dry Volatiles Detected EA Step 3: Elemental Analysis (CHN) Dry->EA Check Result within ±0.4%? EA->Check Pass PASS: Bulk Purity Confirmed (Ready for Bio-Assay) Check->Pass Yes Fail FAIL: Deviation > 0.4% Check->Fail No qNMR Step 4: Perform qNMR (Determine Water/Solvent) Fail->qNMR Recalc Recalculate Theoretical with Solvates qNMR->Recalc Quantify Solvents FinalCheck Does Recalc Match EA? Recalc->FinalCheck FinalCheck->Pass Yes (Report as Solvate) Repurify Repurify (Recrystallize) FinalCheck->Repurify No (Chemical Impurity)

Caption: Integrated workflow for validating hygroscopic amines. Note the feedback loop using qNMR to diagnose EA failures.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation. Link

  • ACS Reagent Chemicals: Specifications and Procedures. American Chemical Society. (Standard for Purity Definitions).[3][4][5][6][7] Link

  • Journal of Medicinal Chemistry Guidelines for Authors. (Specific requirements for ±0.4% EA tolerance). Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. (Foundational text on qNMR vs. EA). Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol
© Copyright 2026 BenchChem. All Rights Reserved.